molecular formula C13H18N2O3 B14252746 N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine CAS No. 188955-44-4

N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine

Cat. No.: B14252746
CAS No.: 188955-44-4
M. Wt: 250.29 g/mol
InChI Key: ITPOTIJWUQGFAQ-UHFFFAOYSA-N
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Description

N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamoyl group attached to a glycine molecule, with a methyl group and a propan-2-yl phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine typically involves the reaction of glycine with N-methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl} chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}alanine
  • N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}valine
  • N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}leucine

Uniqueness

N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine stands out due to its specific structure, which imparts unique reactivity and properties

Properties

CAS No.

188955-44-4

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-[methyl-[(4-propan-2-ylphenyl)carbamoyl]amino]acetic acid

InChI

InChI=1S/C13H18N2O3/c1-9(2)10-4-6-11(7-5-10)14-13(18)15(3)8-12(16)17/h4-7,9H,8H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

ITPOTIJWUQGFAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)CC(=O)O

Origin of Product

United States

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